molecular formula C11H9N3O4 B2472377 methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate CAS No. 517870-25-6

methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2472377
CAS No.: 517870-25-6
M. Wt: 247.21
InChI Key: RFOQKPPKEWYELF-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a nitrophenyl group at position 3 and a carboxylate ester group at position 5, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-(3-nitrophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound. The reaction conditions often include the use of acetic acid as a catalyst and ethanol as a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or other substituted pyrazoles.

Scientific Research Applications

Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-18-11(15)10-6-9(12-13-10)7-3-2-4-8(5-7)14(16)17/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOQKPPKEWYELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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